molecular formula C8H14ClN B6162856 3-ethynyl-3-methylpiperidine hydrochloride CAS No. 1788908-19-9

3-ethynyl-3-methylpiperidine hydrochloride

Cat. No.: B6162856
CAS No.: 1788908-19-9
M. Wt: 159.7
InChI Key:
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Description

3-Ethynyl-3-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-3-methylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethynyl group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-3-methylpiperidine hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethynyl and methyl substitutions on the piperidine ring. These substitutions confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-3-methylpiperidine hydrochloride involves the addition of an ethynyl group to a piperidine ring followed by methylation of the resulting compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Acetylene", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with acetylene in the presence of sodium hydroxide to form 3-ethynylpiperidine.", "Step 2: 3-ethynylpiperidine is then methylated using methyl iodide to form 3-ethynyl-3-methylpiperidine.", "Step 3: The final step involves the addition of hydrochloric acid to 3-ethynyl-3-methylpiperidine to form the hydrochloride salt." ] }

CAS No.

1788908-19-9

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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